2-(2-Methylpropyl)azepane

Vue d'ensemble

Description

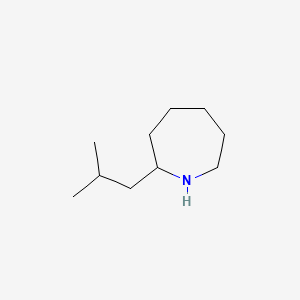

2-(2-Methylpropyl)azepane, also known as 2-isobutylazepane, is a nitrogen-containing heterocyclic compound with the molecular formula C10H21N. It is a seven-membered ring structure with an isobutyl group attached to the second carbon atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors. For instance, the reaction of 2-isobutyl-1,6-hexanediamine with a suitable cyclizing agent under controlled conditions can yield this compound . Another method involves the Pd/LA-catalyzed decarboxylation and annulation of suitable precursors, which proceeds smoothly under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Methylpropyl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of azepine derivatives, including those derived from 2-(2-Methylpropyl)azepane. A series of novel tryptophan derivatives containing azepine moieties were designed and synthesized, demonstrating moderate to good antiviral activities against the tobacco mosaic virus (TMV). Notably, certain compounds exhibited higher inactivation and protective activities compared to standard antiviral agents like ribavirin .

1.2 Antifungal Properties

Azepanes, including this compound, have shown significant antifungal activity against a broad spectrum of phytopathogenic fungi. Compounds derived from this structure have been reported to be effective fungicides, particularly against Ascomycetes and Basidiomycetes. These compounds can be applied systemically or as foliar treatments to manage fungal infections in crops .

1.3 Antitumor Activity

The unique structural attributes of azepines make them appealing candidates for antitumor drug development. The incorporation of azepine rings into drug designs has been linked to enhanced bioactivity against various cancer cell lines. This is attributed to their ability to interact with multiple biological targets, potentially leading to the development of more effective anticancer therapies .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including ring-closing metathesis and N-alkylation techniques. These synthetic strategies allow for the generation of diverse azepane derivatives with tailored biological activities .

2.2 Case Studies on Derivatives

Several studies have explored the synthesis of 2-substituted azepanes, revealing structure-activity relationships that inform the design of new compounds with enhanced efficacy. For instance, modifications at specific positions on the azepane ring have been shown to significantly affect their biological properties .

Agricultural Applications

3.1 Fungicide Development

The application of this compound derivatives as fungicides represents a promising area of research. These compounds have been evaluated for their effectiveness against various plant pathogens, with findings suggesting that they can be employed as effective treatments for crop protection .

3.2 Insecticidal Properties

In addition to antifungal activity, some azepine derivatives exhibit larvicidal properties, making them suitable candidates for agricultural pest management strategies. Their dual action as both fungicides and insecticides enhances their utility in integrated pest management systems .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(2-Methylpropyl)azepane involves its interaction with molecular targets and pathways within biological systems. For instance, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-(2-Methylpropyl)azepane include other azepane derivatives such as:

Azepane: The parent compound without the isobutyl group.

N-aryl azepanes: Azepane derivatives with aryl groups attached to the nitrogen atom.

Oxepane: A seven-membered ring with an oxygen atom instead of nitrogen.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Activité Biologique

2-(2-Methylpropyl)azepane is a seven-membered cyclic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to other azepane derivatives, which have been studied for various pharmacological properties, including their roles as central nervous system (CNS) agents and their interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of azepane derivatives is often influenced by their structural characteristics. The specific branched alkyl substituent in this compound enhances its steric and electronic properties compared to other azepanes, potentially increasing its affinity for certain receptors.

Comparison of Azepane Derivatives

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Azabicyclo[3.3.0]octane | Saturated bicyclic structure with nitrogen | High binding affinity to receptors |

| 2-Piperidinone | Six-membered ring with nitrogen | Exhibits strong analgesic properties |

| 1-(3-Methylbutyl)azepane | Similar seven-membered ring with branched alkyl group | Potentially higher lipophilicity |

| This compound | Seven-membered ring with a branched alkyl substituent | Unique steric and electronic properties |

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit a range of biological activities, including:

- CNS Activity : Azepanes are often investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary studies suggest that modifications in the azepane structure can lead to significant changes in receptor binding affinities.

- Antimicrobial Activity : Azepine derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections. For instance, studies have demonstrated that certain azepine derivatives possess antibacterial properties against Bacillus subtilis and Enterobacter cloacae .

- Multidrug Resistance Modulation : Some azepine derivatives have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells, enhancing the efficacy of conventional chemotherapeutic agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized azepine derivatives, including compounds structurally related to this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against Bacillus subtilis, suggesting that structural modifications could enhance efficacy .

Case Study 2: CNS Activity

Another investigation focused on the CNS effects of azepane derivatives. The findings revealed that specific structural features within the azepane ring could influence binding affinity to serotonin and dopamine receptors, which are critical targets in the treatment of mood disorders .

Propriétés

IUPAC Name |

2-(2-methylpropyl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)8-10-6-4-3-5-7-11-10/h9-11H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVWYQLLHYYWCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398414 | |

| Record name | 2-(2-methylpropyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80053-55-0 | |

| Record name | 2-(2-methylpropyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.